5-Acetylthiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

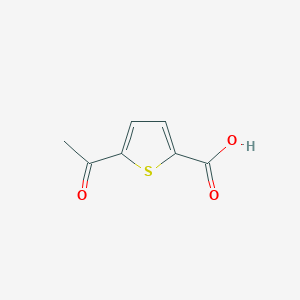

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKIMWYKJUFVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395811 | |

| Record name | 5-acetylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4066-41-5 | |

| Record name | 5-Acetyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4066-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-acetylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Acetylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylthiophene-2-carboxylic acid is a key heterocyclic building block in the fields of organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring both a carboxylic acid and a ketone on a thiophene scaffold, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1] This compound is particularly valuable in the development of novel pharmaceuticals, agrochemicals, and advanced materials, such as conductive polymers and organic electronics.[1] Its structure allows for diverse chemical modifications, enabling the fine-tuning of physicochemical and biological properties of target compounds.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and purification protocols.

Chemical and Physical Properties

This compound is typically an off-white to light yellow crystalline powder under standard conditions.[1] It exhibits poor solubility in water but is soluble in various organic solvents, including dichloromethane, chloroform, ethanol, and acetone.[3] Due to its acidic nature, it readily reacts with bases to form corresponding salts.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₃S | [4] |

| Molecular Weight | 170.19 g/mol | [4] |

| CAS Number | 4066-41-5 | [4] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Melting Point | 204-205 °C, 208-212 °C, 210-212 °C | [1][5][6] |

| Boiling Point | 385.2 °C at 760 mmHg | [5] |

| Density | ~1.383 g/cm³ | [5] |

| Solubility | Poorly soluble in water; Soluble in ethanol, acetone, dichloromethane | [7] |

Table 2: Spectroscopic Data of this compound

| Technique | Characteristic Peaks / Shifts | Reference(s) |

| ¹H NMR | Signals corresponding to two aromatic protons on the thiophene ring, a methyl group singlet (acetyl), and a carboxylic acid proton (broad singlet). | [8] |

| ¹³C NMR | Resonances for carbonyl carbons (ketone and carboxylic acid), aromatic carbons of the thiophene ring, and a methyl carbon. Carbonyl carbons typically appear in the 160-190 ppm range. | [5][8] |

| IR Spectroscopy | - Very broad O-H stretch (carboxylic acid): ~3300-2500 cm⁻¹ - C=O stretch (carboxylic acid): ~1760-1690 cm⁻¹ - C=O stretch (ketone): ~1715-1680 cm⁻¹ - C-O stretch: ~1320-1210 cm⁻¹ | [4][9] |

| Mass Spectrometry | Molecular Ion Peak (M+) corresponding to its molecular weight. | [8] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of a suitable precursor. One established method involves the oxidation of 5-acetyl-2-thienylacetic acid.

Protocol 1: Synthesis via Oxidation of 5-Acetyl-2-thienylacetic Acid

This protocol is based on the selective oxidation of the acetic acid side chain.

Materials:

-

5-Acetyl-2-thienylacetic acid

-

Chromic anhydride (CrO₃) or Potassium Dichromate (K₂Cr₂O₇)

-

Acetic acid

-

Acetic anhydride

-

Pyridine (optional, as a complexing agent for CrO₃)

-

Ether

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 5-acetyl-2-thienylacetic acid in glacial acetic acid.

-

Cool the solution in an ice bath to approximately 10 °C.

-

Slowly and portion-wise, add the oxidizing agent (e.g., a chromic anhydride-acetic acid complex or potassium dichromate) to the stirred solution, maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Quench the reaction by carefully adding water.

-

Acidify the mixture to a low pH with concentrated hydrochloric acid.

-

Extract the product into ether multiple times.

-

Combine the organic layers, wash with water, and then dry over an anhydrous salt like sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Water or a benzene/petroleum ether solvent system

-

Heating mantle or steam bath

-

Büchner funnel and flask

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of hot solvent (e.g., water) to dissolve the solid completely.[7]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven or desiccator.

Visualizations

Logical Relationship: Role as a Chemical Intermediate

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of pharmaceuticals and functional materials.

Experimental Workflow: Synthesis and Purification

This diagram outlines the general workflow for the synthesis and subsequent purification of this compound.

References

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Page loading... [guidechem.com]

- 7. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]

- 8. This compound(4066-41-5) 1H NMR spectrum [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 5-Acetylthiophene-2-carboxylic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for 5-acetylthiophene-2-carboxylic acid, a valuable intermediate in the fields of pharmaceuticals, materials science, and fine chemicals.[1] This document details its structural properties and presents various methods for its preparation, complete with experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is an organic compound featuring a thiophene ring substituted with an acetyl group at the 5-position and a carboxylic acid group at the 2-position.[2]

Chemical Identifiers:

Physical Properties: The compound typically appears as a white to light yellow crystalline powder.[5] It has limited solubility in water but is soluble in organic solvents such as ethanol and dimethyl sulfoxide.[5]

| Property | Value | Source |

| Melting Point | 204-205 °C | [4] |

| Boiling Point | 385.2 °C at 760 mmHg | [4] |

| Flash Point | 186.8 °C | [4] |

| Density | 1.383 g/cm³ | [4] |

Synthetic Methodologies

Several synthetic pathways have been established for the preparation of this compound. The following sections provide detailed experimental protocols for the most common and effective methods.

Oxidation of 5-Acetyl-2-thienylacetic Acid

A prevalent method for synthesizing this compound involves the selective oxidation of the methylene group in 5-acetyl-2-thienylacetic acid.[5] Various oxidizing agents can be employed for this transformation, each with specific reaction conditions and yields.

Experimental Protocols:

Method 2.1.1: Oxidation with Chromic Anhydride-Pyridine Complex [5]

-

Add 0.342 g (0.00342 mol) of chromic anhydride portionwise to 10 ml of cooled (0°-5° C) pyridine. An orange complex will precipitate.

-

Add 0.202 g (0.0011 mol) of 5-acetyl-2-thienylacetic acid to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the mixture with concentrated hydrochloric acid and extract with ether.

-

Wash the ether layer with water, dry it, and evaporate the solvent.

-

Recrystallize the crude product from water to yield the final product.

Method 2.1.2: Oxidation with Chromic Anhydride-Acetic Acid Complex [5]

-

Dissolve 0.3 g (0.003 mol) of CrO₃ in a mixture of 8 ml of acetic acid and 2 ml of acetic anhydride.

-

Add 0.186 g (0.001 mol) of 5-acetyl-2-thienylacetic acid portionwise with mechanical stirring while cooling at 10° C.

-

Stir the resulting mixture at room temperature for 3.5 hours.

-

Dilute the mixture with 20 ml of water and extract with ether.

-

Wash the ether layer with water, dry, and evaporate the solvent.

-

Recrystallize the crude product from water.

Method 2.1.3: Oxidation with Potassium Dichromate [5]

-

To a solution of 9.985 g (0.0543 mol) of 5-acetyl-2-thienylacetic acid in 90 ml of acetic acid, add potassium dichromate portionwise at 60° C with stirring.

-

After the addition is complete, warm the mixture to 80° C.

-

Slowly add 30 ml of acetic anhydride dropwise; the temperature will gradually rise to reflux.

-

Heat the solution under reflux for 4 hours.

-

Cool the mixture to 15° C to allow the product to crystallize.

-

Collect the crystals by filtration and wash with a small amount of cold acetic acid, followed by water.

Method 2.1.4: Oxidation with Sodium Hypochlorite [5] Note: This method requires protection of the carbonyl group.

-

Prepare a ketal derivative of 5-acetyl-2-thienylacetic acid methyl ester.

-

Prepare an aqueous solution of sodium hypochlorite (5.3 g) containing excess sodium hydroxide.

-

Add a solution of 0.204 g of the ketal in 5 ml of ethanol dropwise to the hypochlorite solution, maintaining the temperature below 40° C with a cooling bath.

-

After the addition, continue stirring until the temperature stabilizes at 25°-30° C without cooling (0.5-4 hours).

-

Add sodium bisulfite to destroy excess sodium hypochlorite.

-

Acidify the resulting solution with concentrated hydrochloric acid (pH 1), dilute with 30 ml of water, and extract with ether.

-

Wash the ether layer with water, dry, and evaporate the solvent.

-

Recrystallize the crude product from water.

Quantitative Data for Oxidation of 5-Acetyl-2-thienylacetic Acid:

| Oxidizing Agent | Starting Material | Yield (%) | Reference |

| Chromic Anhydride-Pyridine Complex | 5-Acetyl-2-thienylacetic acid | 75.1 | [5] |

| Chromic Anhydride-Acetic Acid Complex | 5-Acetyl-2-thienylacetic acid | 78.2 | [5] |

| Sodium Hypochlorite | 5-Acetyl-2-thienylacetic acid methyl ester ketal | 76 | [5] |

Synthesis from Thiophene via Acetylation and Oxidation

A two-step approach starting from thiophene is also a viable route. This involves the Friedel-Crafts acetylation of thiophene to form 2-acetylthiophene, followed by oxidation of the methyl group of the acetyl moiety to a carboxylic acid.

Experimental Protocols:

Step 1: Acetylation of Thiophene A general procedure for the acylation of thiophene can be adapted for this step. A common method involves reacting thiophene with acetic anhydride in the presence of a catalyst like ortho-phosphoric acid.

Step 2: Oxidation of 2-Acetylthiophene (Haloform Reaction) [6]

-

In a round-bottom flask, dissolve 2-acetylthiophene in a suitable solvent like diethyl ether.

-

In a separate beaker, prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.

-

Cool the flask containing the 2-acetylthiophene solution in an ice bath.

-

Slowly add the alkaline sodium hypochlorite solution dropwise with vigorous stirring, maintaining the reaction temperature below 40°C.

-

After the addition is complete, continue stirring until the temperature of the reaction mixture falls to 25-30°C without the cooling bath (this may take 0.5 to 4 hours).

-

Quench the reaction by adding sodium bisulfite to destroy excess hypochlorite.

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid to precipitate the product.

-

Extract the acidified aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from hot water to yield pure this compound.

Note: The above protocol describes the synthesis of thiophene-2-carboxylic acid from 2-acetylthiophene. To obtain this compound, a carboxylation step would be required after the initial acetylation, or a different starting material would be necessary.

A more direct carboxylation approach involves the reaction of 2-acetylthiophene with carbon tetrachloride and methanol in the presence of a catalyst to yield methyl 5-acetylthiophene-2-carboxylate, which can then be hydrolyzed.

Method 2.2.1: Catalytic Carboxylation of 2-Acetylthiophene

-

In a suitable reactor, combine 2-acetylthiophene, methanol, and carbon tetrachloride.

-

Add a catalytic amount of VO(acac)₂.

-

Heat the reaction mixture to 175 °C for 5 hours.

-

This reaction yields methyl 5-acetylthiophene-2-carboxylate.

-

The resulting ester can be hydrolyzed to this compound using standard procedures (e.g., acid or base-catalyzed hydrolysis).

Quantitative Data for Synthesis from 2-Acetylthiophene:

| Reaction | Product | Yield (%) | Reference |

| Catalytic Carboxylation | Methyl 5-acetylthiophene-2-carboxylate | 85 |

Synthetic Pathway Visualizations

The following diagrams illustrate the key synthetic routes to this compound.

Caption: Oxidation of 5-Acetyl-2-thienylacetic acid.

Caption: Synthesis from Thiophene via Acetylation and Carboxylation.

Applications and Biological Relevance

This compound serves as a crucial intermediate in the synthesis of various organic molecules.[1] In the pharmaceutical industry, it is a building block for the development of novel drug candidates.[1] Thiophene derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[7] The unique chemical properties of this compound also make it useful in the creation of advanced materials, pigments, and fragrances.[1]

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[5] All work should be conducted in a well-ventilated area.[5]

References

- 1. This compound 98% | Product Details, Applications, Safety Data & Reliable Supplier in China [quinoline-thiophene.com]

- 2. This compound | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. ee.bloomtechz.com [ee.bloomtechz.com]

- 5. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

Physical and chemical properties of 5-Acetylthiophene-2-carboxylic acid.

Introduction

5-Acetylthiophene-2-carboxylic acid, with the CAS number 4066-41-5, is a substituted thiophene derivative that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, containing both a carboxylic acid and a ketone group, makes it a versatile building block for the synthesis of a wide range of compounds, particularly in the fields of pharmaceuticals and materials science.[1][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and key reactivity information relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₇H₆O₃S[3][5][6][7] |

| Molecular Weight | 170.18 g/mol [3][8] |

| CAS Number | 4066-41-5[1][5] |

| Appearance | Off-white to light yellow crystalline powder[1][3][4] |

| Melting Point | There are varying ranges reported, including 138-142 °C, 163-167 °C, 204-205 °C, 210-212 °C, and 208-215 °C.[3][5][6][9] |

| Boiling Point | 385.2 °C at 760 mmHg[5][6][10] |

| Solubility | Poorly soluble in water.[3][7] Soluble in organic solvents such as dichloromethane, chloroform, ethanol, and acetone.[1][2][3][7] |

| Density | 1.383 g/cm³[5][10] |

| pKa | 2.95 ± 0.10 (Predicted)[10] |

| Flash Point | 186.8 °C[5] |

| Vapor Pressure | 1.27E-06 mmHg at 25°C[5][10] |

| Refractive Index | 1.591[5][10] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a suitable precursor. One documented route is the oxidation of 5-acetyl-2-thienylacetic acid.[11] Another general approach involves the acylation of a thiophene derivative followed by oxidation of a side chain to the carboxylic acid. A general procedure for the oxidation of an acetylthiophene to the corresponding thiophenecarboxylic acid using sodium hypochlorite is described in the literature.[12]

Detailed Methodology: Oxidation of 2-Acetylthiophene

-

Preparation of Oxidizing Agent: A solution of sodium hypochlorite is prepared.

-

Reaction Setup: The 2-acetylthiophene starting material is slowly added to the heated sodium hypochlorite solution (around 55 °C).

-

Temperature Control: For reactive substrates, cooling may be necessary to maintain the reaction temperature below 75 °C. For less reactive starting materials, heating may be required to complete the reaction.[12]

-

Workup: After the reaction is complete, any excess hypochlorite is neutralized. The reaction mixture is then acidified to precipitate the carboxylic acid product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as water or benzene.[11][12]

Caption: Synthesis workflow for this compound.

Characterization and Analysis

The synthesized this compound is typically characterized using a variety of analytical techniques to confirm its identity and purity.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. An assay of ≥98.0% is common.[4][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The proton NMR spectrum would show characteristic signals for the thiophene ring protons and the methyl protons of the acetyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H stretch, the carboxylic acid C=O stretch, and the ketone C=O stretch.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

-

Melting Point Analysis: The melting point range is a key indicator of purity.

Caption: Analytical workflow for the characterization of this compound.

Reactivity and Stability

Chemical Reactivity

This compound is an acidic compound that can react with bases to form the corresponding carboxylate salts.[1] The presence of both the carboxylic acid and ketone functionalities allows for a range of chemical transformations. It is a key intermediate in the preparation of various 2,5-disubstituted thiophenes.[2] The acetyl group can undergo reactions typical of ketones, while the carboxylic acid group can be converted to esters, amides, or acid chlorides.

Stability and Storage

The compound is generally stable under normal conditions.[7] It should be stored in a cool, dry, and dark place in a tightly sealed container to prevent moisture absorption and degradation.[3][7] It is important to avoid high temperatures and open flames, as the substance may decompose under such conditions.[3]

Caption: Logical relationships of the key chemical reactions of this compound.

Applications

This compound is a crucial compound in organic synthesis with a wide range of applications:

-

Pharmaceutical Development: It serves as a key starting material for the synthesis of various drug molecules and pharmaceutical intermediates.[1][3][4]

-

Materials Science: It can be incorporated into polymer structures to impart novel photoelectric properties, with potential applications in organic light-emitting diodes (OLEDs) and solar cells.[1][3]

-

Fine Chemicals: It is used in the synthesis of specialty chemicals, including fragrances and pigments.[3]

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[1][13] Appropriate personal protective equipment, such as gloves and eye/face protection, should be worn when handling this chemical.[1][13] Work should be conducted in a well-ventilated area to avoid inhaling dust.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][13]

GHS Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

References

- 1. chembk.com [chembk.com]

- 2. This compound | 4066-41-5 [chemicalbook.com]

- 3. This compound 98% | Product Details, Applications, Safety Data & Reliable Supplier in China [quinoline-thiophene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. This compound cas 4066-41-5-Organic intermediate-Hebei Zhiluan Technology Co., Ltd. [hbzhiluan.com]

- 7. This compound 98% Supplier & Manufacturer in China | High Purity CAS 53660-77-4 | Quality Assurance & Fast Delivery [chemheterocycles.com]

- 8. This compound | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. chembk.com [chembk.com]

- 11. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chembk.com [chembk.com]

5-Acetylthiophene-2-carboxylic acid CAS number 4066-41-5.

An In-depth Technical Guide to 5-Acetylthiophene-2-carboxylic acid (CAS: 4066-41-5)

Overview

This compound, also known as 5-Acetyl-2-thenoic acid, is a disubstituted thiophene derivative.[1][2] It serves as a crucial building block and intermediate in organic synthesis.[3] Its unique chemical structure, featuring both a carboxylic acid and a ketone functional group on a thiophene ring, makes it a versatile reagent for creating more complex molecules.[3] This compound is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a comprehensive overview of its properties, synthesis, applications, and analytical characterization for researchers and professionals in drug development.

Physicochemical Properties

This compound is typically an off-white to light yellow crystalline powder at room temperature.[3][4][5] It is stable under normal storage conditions, though it should be stored in a cool, dry place away from direct sunlight and moisture.[4][6]

| Property | Value | Source(s) |

| CAS Number | 4066-41-5 | [1][2][3] |

| Molecular Formula | C₇H₆O₃S | [3][4][7][8] |

| Molecular Weight | 170.19 g/mol | [3][6][7] |

| Appearance | Off-white to pale yellow crystalline powder | [3][4] |

| Melting Point | 138 - 213 °C (Varies significantly by source and purity) | [1][3][4] |

| 209.0 to 213.0 °C | [1] | |

| 208-212 °C | [3] | |

| 163-167 °C | [4] | |

| 138 - 142 °C | [4] | |

| Solubility | Poorly soluble in water. | [4][6] |

| Soluble in organic solvents such as dichloromethane, chloroform, ethanol, and acetone. | [4][5][6][9] | |

| Purity | Typically ≥98% (HPLC/GC) | [1][3][4] |

| IUPAC Name | This compound | [7] |

| SMILES | CC(=O)C1=CC=C(S1)C(=O)O | [7][10] |

Synthesis Protocols

Several methods have been established for the synthesis of this compound. The choice of method may depend on the available starting materials and desired scale.

Method 1: Oxidation of 5-Acetyl-2-thienylacetic acid

This method involves the selective oxidation of the methylene group in 5-acetyl-2-thienylacetic acid. It is noted for producing high yields and is useful as a pathway to creating intermediates for therapeutic agents.[11]

-

Experimental Protocol:

-

Preparation of Oxidizing Agent: Add chromic anhydride (CrO₃) portionwise to cooled pyridine (0–5 °C). An orange complex will precipitate.[11]

-

Reaction: Add 5-acetyl-2-thienylacetic acid to the chromic anhydride-pyridine complex.[11]

-

Incubation: Stir the reaction mixture at room temperature overnight.[11]

-

Work-up: Acidify the mixture with concentrated hydrochloric acid and extract the product with ether.[11]

-

Purification: Wash the ether layer with water, dry it, and evaporate the solvent. The crude product can be further purified by recrystallization from water to yield this compound.[11]

-

Method 2: Synthesis from Thiophene

A common laboratory-scale synthesis involves a two-step process starting from thiophene.[5][12]

-

Experimental Protocol:

-

Acetylation: React thiophene with acetyl chloride in an acetylation reaction (e.g., Friedel-Crafts acylation) to introduce the acetyl group, forming 5-acetylthiophene.[5][12]

-

Oxidation: Oxidize the intermediate product, 5-acetylthiophene, to introduce the carboxylic acid group at the 2-position. This step requires careful control of reaction conditions to achieve the desired product.[5][12]

-

A generalized workflow for the synthesis and characterization of the compound is depicted below.

Caption: General experimental workflow from synthesis to final product analysis.

Applications in Research and Development

This compound is a key intermediate in several industrial and research fields.

-

Pharmaceutical Development: It serves as a fundamental building block in the synthesis of various pharmaceuticals.[3] Its structure is incorporated into molecules designed as anti-inflammatory and analgesic drugs.[3] It is also cited as a useful intermediate for producing therapeutic agents for heart diseases.[11]

-

Organic Synthesis: The compound's dual functional groups allow it to participate in a wide range of chemical reactions, such as acylation and condensation, making it a valuable precursor for complex organic molecules.[3]

-

Agrochemicals and Fine Chemicals: It is used in the production of agrochemicals and other fine chemicals, including unique fragrances and stable, brightly colored pigments.[3][4]

-

Materials Science: The molecule can be integrated into polymer structures through chemical modification to impart novel properties to materials.[4][5]

The logical relationship of its applications is illustrated in the diagram below.

Caption: Core application pathways for this compound.

Analytical Characterization

Standard analytical techniques are used to confirm the structure and assess the purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure, ensuring the correct placement of the acetyl and carboxylic acid groups on the thiophene ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretches from the ketone and carboxylic acid, and the O-H stretch of the carboxylic acid.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound, often reported to be above 98%.[3]

-

Mass Spectrometry (MS): Techniques like GC-MS can be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.[7]

Safety and Handling

According to GHS classifications, this compound is considered an irritant.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[7] It may also cause respiratory irritation (H335).[7]

-

Precautions: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5] Avoid inhaling dust and prevent contact with skin and eyes.[5] In case of contact, rinse the affected area immediately with plenty of water.[5]

References

- 1. This compound | 4066-41-5 | TCI AMERICA [tcichemicals.com]

- 2. CAS 4066-41-5 | 6H29-1-X1 | MDL MFCD00055512 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 98% | Product Details, Applications, Safety Data & Reliable Supplier in China [quinoline-thiophene.com]

- 5. chembk.com [chembk.com]

- 6. This compound 98% Supplier & Manufacturer in China | High Purity CAS 53660-77-4 | Quality Assurance & Fast Delivery [chemheterocycles.com]

- 7. This compound | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. This compound | 4066-41-5 [chemicalbook.com]

- 10. 4066-41-5|this compound|BLD Pharm [bldpharm.com]

- 11. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]

- 12. chembk.com [chembk.com]

Molecular weight and formula of 5-Acetylthiophene-2-carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 5-Acetylthiophene-2-carboxylic acid, a compound of interest in various chemical and pharmaceutical research fields.

Core Chemical Properties

This compound is a versatile organic compound utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its thiophene structure is key to its reactivity and utility in developing novel compounds with specific biological activities.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H6O3S | [1][2][3] |

| Molecular Weight | 170.19 g/mol | [1][2][3][4][5] |

| CAS Number | 4066-41-5 | [3][4][6][7] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Melting Point | 208-212 °C | [1] |

Experimental Protocols & Methodologies

The scope of this guide is to provide the fundamental chemical and physical data of this compound. Detailed experimental protocols for its synthesis or use in further reactions are extensive and application-specific. A general method for its preparation involves the reaction of thiophene and acetyl chloride to yield 5-acetyl-thiophene, which is then oxidized to this compound.[8] For specific, validated experimental protocols, researchers are advised to consult peer-reviewed scientific literature and established chemical synthesis databases.

Logical Relationships and Workflows

Due to the nature of the topic, which focuses on the intrinsic properties of a single chemical compound, there are no complex signaling pathways or experimental workflows to visualize. The primary logical relationship is the direct correspondence between the compound's name and its molecular structure and properties, as detailed in the table above.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. 4066-41-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound 98% Supplier & Manufacturer in China | High Purity CAS 53660-77-4 | Quality Assurance & Fast Delivery [chemheterocycles.com]

- 6. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. chembk.com [chembk.com]

Navigating the Solubility Landscape of 5-Acetylthiophene-2-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylthiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science, presents unique solubility characteristics that are pivotal for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. While specific quantitative data remains proprietary or unpublished in readily accessible literature, this document consolidates available qualitative information and presents a detailed experimental protocol for its precise determination.

Qualitative Solubility Profile

This compound is a crystalline solid that is generally characterized as being poorly soluble in water.[1][2] Its solubility in organic solvents is significantly higher, a critical attribute for its use in organic reactions and subsequent work-up procedures. The compound exhibits good solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Qualitative Solubility | Reference(s) |

| Halogenated | Dichloromethane, Chloroform | Soluble | [1][3] |

| Alcohols | Ethanol, Methanol | Soluble | [1][2][4] |

| Ketones | Acetone | Soluble | [2] |

| Ethers | Diethyl Ether | Soluble | [3] |

| Aqueous | Water | Poorly Soluble/Insoluble | [1][2][4] |

This qualitative assessment underscores the compound's lipophilic nature, attributed to the thiophene ring and the acetyl group, while the carboxylic acid moiety provides a site for polar interactions. The interplay of these functional groups dictates the compound's affinity for various solvent environments.

Experimental Determination of Solubility

The most reliable and widely accepted method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method .[5] This technique ensures that the solvent is saturated with the solute at a constant temperature, providing an accurate measure of its solubility.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to quantitatively determine the solubility of this compound in a chosen organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a minimum of 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (g/L) = Concentration from calibration curve (g/L) × Dilution Factor

-

3. Data Reporting:

- Solubility should be reported in units such as g/100 mL, mg/mL, or mol/L.

- The temperature at which the solubility was determined must be specified.

- The analytical method used for quantification should be detailed.

Visualizing the Workflow

To aid in the conceptualization of the experimental process, the following diagrams illustrate the key stages of the isothermal shake-flask method and the subsequent analytical quantification.

Caption: Experimental workflow for determining solubility using the isothermal shake-flask method.

Caption: Logical relationship for analytical quantification of solubility.

Conclusion

Understanding the solubility of this compound is fundamental for its effective utilization in research and development. While precise quantitative data is not widely published, its qualitative solubility profile indicates a preference for common organic solvents over aqueous media. The detailed isothermal shake-flask method provided in this guide offers a robust framework for researchers to determine the exact solubility in solvents relevant to their specific applications. This knowledge is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products, thereby accelerating the journey from laboratory discovery to commercial application.

References

- 1. This compound 98% | Product Details, Applications, Safety Data & Reliable Supplier in China [quinoline-thiophene.com]

- 2. This compound 98% Supplier & Manufacturer in China | High Purity CAS 53660-77-4 | Quality Assurance & Fast Delivery [chemheterocycles.com]

- 3. This compound | 4066-41-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. dissolutiontech.com [dissolutiontech.com]

In-depth Technical Guide on 5-Acetylthiophene-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-acetylthiophene-2-carboxylic acid, a key chemical intermediate in organic synthesis and drug discovery. This document details its physicochemical properties, with a particular focus on its melting point, provides detailed experimental protocols for its synthesis and purification, and explores its role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties of this compound

This compound is a solid at room temperature, typically appearing as a white to off-white or pale yellow crystalline powder. Its molecular formula is C₇H₆O₃S, with a molecular weight of 170.18 g/mol .

Melting Point Analysis

The melting point of this compound is a critical parameter for its identification and purity assessment. However, a review of commercially available data reveals a significant variation in the reported melting point values. This variability is likely attributable to differences in the purity of the analyzed samples and the specific methodologies employed for determination. A summary of reported melting points is presented in Table 1.

| Reported Melting Point (°C) | Purity (%) | Source(s) |

| 128-131 | Not Specified | ChemBK[1] |

| 136-140 | 98 | Bouling Chemical Co., Ltd.[2] |

| 163-167 | 98 | Quinoline[3] |

| 204-205 | Not Specified | Guidechem[4] |

| 208-212 | ≥ 99 (HPLC) | Chem-Impex |

| 208-215 | ≥ 98.0 (HPLC) | Thermo Scientific Chemicals[5] |

| 210-212 | Not Specified | Hebei Zhiluan Technology Co., Ltd.[6] |

| 211 | ≥ 98.0 (GC,T) | TCI America™[7] |

Note: The wide range of melting points highlights the critical importance of purification, typically by recrystallization, to obtain a sample with a sharp and consistent melting point. Impurities tend to depress and broaden the melting point range.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 2-acetylthiophene. A common and effective method is the haloform reaction.

Materials:

-

2-Acetylthiophene

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene in diethyl ether.

-

Preparation of Alkaline Hypochlorite Solution: In a separate beaker, prepare an aqueous solution of sodium hypochlorite and dissolve sodium hydroxide in it.

-

Oxidation: Cool the flask containing the 2-acetylthiophene solution in an ice bath. Slowly add the alkaline sodium hypochlorite solution dropwise from the dropping funnel while stirring vigorously. Maintain the reaction temperature below 40°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and continue to stir the mixture until the temperature stabilizes at room temperature.

-

Quenching: Carefully add a solution of sodium bisulfite to the reaction mixture to quench any excess sodium hypochlorite.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.

-

Acidification: Cool the combined aqueous layer in an ice bath and acidify to pH 1 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel, washing with cold deionized water.

Purification by Recrystallization

To obtain high-purity this compound with a sharp melting point, recrystallization is essential. Water or a benzene-petroleum ether mixture can be used as the solvent system.

Procedure (using water):

-

Transfer the crude this compound to a flask.

-

Add a minimal amount of hot deionized water to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution heated briefly and then filtered hot to remove the charcoal.

-

Allow the clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.

-

Dry the crystals under vacuum to a constant weight.

Melting Point Determination

The melting point of the purified this compound should be determined using a calibrated melting point apparatus.

Procedure:

-

Finely powder a small amount of the dry, purified crystals.

-

Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample. A pure sample should exhibit a sharp melting point range of 1-2°C.

Role in Drug Development and Signaling Pathways

Thiophene-based compounds, including derivatives of this compound, are recognized as privileged scaffolds in medicinal chemistry. They are key building blocks in the synthesis of a variety of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

A significant application of these derivatives is in the development of kinase inhibitors. Protein kinases are a family of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Thiophene-containing molecules have been successfully designed to target the ATP-binding site of various kinases, thereby inhibiting their function and disrupting downstream signaling cascades.

For instance, derivatives of thiophene carboxylic acids have been utilized to synthesize inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like Tyrosine Kinase 3 (FLT3), both of which are important targets in cancer therapy.

Below is a diagram illustrating the general workflow for the synthesis of a thiophene-based kinase inhibitor and its mechanism of action.

The following diagram illustrates the logical workflow for the determination and purification of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]

Spectroscopic Data for 5-Acetylthiophene-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Acetylthiophene-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₆O₃S, with a molecular weight of 170.19 g/mol .[1] Spectroscopic analysis confirms the structure and provides characteristic fingerprints for identification and quality control.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The data presented here is consistent with the structure of this compound, showing signals for the thiophene ring protons and the acetyl group's methyl protons. The acidic proton of the carboxylic acid is also observed at a characteristic downfield shift.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| ~7.8 | d | 1H | Thiophene H-3 |

| ~7.6 | d | 1H | Thiophene H-4 |

| ~2.5 | s | 3H | -COCH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The carboxylic acid proton signal is often broad.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of this compound is consistent with its seven carbon atoms in distinct chemical environments.

| Chemical Shift (δ) [ppm] | Assignment |

| ~190 | C=O (acetyl) |

| ~165 | C=O (carboxylic acid) |

| ~145 | Thiophene C-5 |

| ~138 | Thiophene C-2 |

| ~134 | Thiophene C-4 |

| ~128 | Thiophene C-3 |

| ~26 | -COCH₃ |

Note: These are typical chemical shift ranges for the assigned carbon atoms and can be influenced by the solvent and experimental conditions.[2][3][4][5][6][7][8][9]

IR (Infrared) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies. The ATR-IR spectrum of this compound clearly indicates the presence of a carboxylic acid and a ketone.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~1680 | Strong | C=O stretch (Ketone) |

| ~1660 | Strong | C=O stretch (Carboxylic acid) |

| ~1540 | Medium | C=C stretch (Thiophene ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic acid.[10]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The GC-MS data for this compound shows a molecular ion peak consistent with its molecular weight.[1]

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 170 | Moderate | [M]⁺ (Molecular Ion) |

| 155 | High | [M - CH₃]⁺ |

| 127 | High | [M - COOH]⁺ |

| 43 | High | [CH₃CO]⁺ |

Note: Fragmentation patterns can be complex and may vary depending on the ionization method and energy.[11]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are designed for researchers and scientists working in drug development and related fields.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[12][13][14]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[2][13] For carboxylic acids, DMSO-d₆ is often preferred due to better solubility and observation of the acidic proton.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[12]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.[5]

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

ATR-IR Spectroscopy Protocol

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.[15] Clean with a suitable solvent like isopropanol and allow it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[16][17][18]

-

-

Instrument Setup and Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrument-related absorptions.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[18]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

After data collection, clean the ATR crystal thoroughly.

-

GC-MS (Gas Chromatography-Mass Spectrometry) Protocol

-

Sample Preparation :

-

Due to the low volatility of carboxylic acids, derivatization is often necessary. A common method is esterification (e.g., with BF₃/methanol) or silylation (e.g., with BSTFA) to convert the carboxylic acid to its more volatile ester or silyl ester derivative.[19]

-

Dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent (e.g., methanol for esterification).

-

Add the derivatizing agent according to the chosen protocol and heat the mixture if required.

-

After the reaction is complete, the sample may need to be extracted into an organic solvent (e.g., hexane or ethyl acetate).

-

Dilute the final derivatized sample to an appropriate concentration for GC-MS analysis.

-

-

Instrument Setup and Data Acquisition :

-

Gas Chromatograph (GC) Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Injection : Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program : A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300°C).

-

Carrier Gas : Helium is commonly used as the carrier gas.[19]

-

-

Mass Spectrometer (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI) is standard for creating fragment ions.

-

Mass Range : Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

-

Inject the prepared sample into the GC-MS system.

-

The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data interpretation and structure elucidation.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. jascoinc.com [jascoinc.com]

- 19. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]

The Ascendant Therapeutic Potential of 5-Acetylthiophene-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile. Among its numerous derivatives, those stemming from 5-acetylthiophene-2-carboxylic acid have emerged as a particularly promising class of bioactive molecules. These compounds have demonstrated a remarkable breadth of activity, including potent antimicrobial, anticancer, and enzyme-inhibitory effects. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development endeavors.

Antimicrobial Activity of 5-Acetylthiophene-2-carboxamide Derivatives

Derivatives of this compound, particularly its carboxamides, have shown significant potential as antimicrobial agents. The structural modifications on the amide nitrogen allow for the fine-tuning of their activity against a spectrum of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and other measures of antimicrobial activity for a selection of thiophene-2-carboxamide derivatives.

| Compound ID | Target Organism(s) | MIC (µg/mL) | Inhibition Zone (mm) | Reference/Notes |

| Thiophene-2-carboxamide 7b | P. aeruginosa | - | - | Excellent activity (86.9% index vs. ampicillin)[1] |

| S. aureus | - | 20 | Excellent activity (83.3% index vs. ampicillin)[1] | |

| B. subtilis | - | 19 | Excellent activity (82.6% index vs. ampicillin)[1] | |

| Thiophene-2-carboxamide 3b | B. subtilis | - | 18 | Very good activity (78.3% index vs. ampicillin)[1] |

| P. aeruginosa | - | 18 | Very good activity (78.3% index vs. ampicillin)[1] | |

| S. aureus | - | 17 | Good activity (70.8% index vs. ampicillin)[1] | |

| Thiophene Carboxamides 4a & 4c | ESBL-producing E. coli | - | 13-15 (at 50 mg/well) | Highest activity in the series |

| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | 16-32 (MIC50) | - | Strong antibacterial activity[2] |

| Colistin-Resistant E. coli | 8-32 (MIC50) | - | Strong antibacterial activity[2] | |

| Thiophene-2-carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | - | Broad activity[3] |

| Bacillus subtilis | 7.8 - 125 | - | Potent activity[3] | |

| Fungi | 31.25 - 62.5 | - | Antifungal activity noted[3] |

Anticancer Activity of 5-Acetylthiophene-2-carboxamide Derivatives

The anticancer potential of thiophene derivatives is a rapidly expanding field of research. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of crucial signaling pathways and the induction of apoptosis.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for several thiophene-2-carboxamide derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference/Notes |

| Thiophene Carboxamide 2b | Hep3B | 5.46 | Most active in the series[4] |

| Thiophene Carboxamide 2d | Hep3B | 8.85 | [4] |

| Thiophene Carboxamide 2e | Hep3B | 12.58 | [4] |

| Thiophene-2-carboxamide 5b | MCF-7 | 0.09 | Remarkable cytotoxic activity[5] |

| Thiophene-2-carboxamide 5c | MCF-7 | 2.22 | [5] |

| HepG2 | 0.72 | [5] | |

| Thiophene Derivative 5 | HepG-2 | 7.46 µg/mL | [6] |

| HCT 116 | 12.60 µg/mL | [6] | |

| N-acylhydrazone derivative | Various human cancer cell lines | 0.82 - 12.90 | Broad cytotoxicity |

Enzyme Inhibition

Thiophene-2-carboxamide derivatives have been identified as potent inhibitors of various enzymes implicated in disease progression. Notably, they have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme linked to both diabetes and cancer.

Quantitative Enzyme Inhibition Data

| Compound ID | Target Enzyme | IC50 (µM) | Reference/Notes |

| Thiophene-2-carboxamide 5b | PTP1B | 5.25 | Highest activity in the series[5] |

| Thiophene-2-carboxamide 5c | PTP1B | 6.37 | [5] |

Experimental Protocols

Synthesis of N-Aryl-5-acetylthiophene-2-carboxamides

This protocol describes a general method for the synthesis of N-aryl-5-acetylthiophene-2-carboxamides from this compound using a carbodiimide coupling agent.

Materials:

-

This compound

-

Substituted aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Hydroxybenzotriazole (HOBt) (optional, catalytic amount)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

5% Aqueous HCl

-

Saturated Aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or acetonitrile.

-

Add the substituted aniline (1.1 equivalents), DMAP (1 equivalent), and a catalytic amount of HOBt.[7]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-5-acetylthiophene-2-carboxamide.

Synthesis workflow for N-Aryl-5-acetylthiophene-2-carboxamides.

MTT Assay for Cytotoxicity Evaluation

This protocol outlines the procedure for determining the cytotoxic effects of thiophene derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Thiophene derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways

VEGFR-2 Signaling Pathway

Several thiophene carboxamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Inhibition of the VEGFR-2 signaling pathway by thiophene derivatives.

Apoptosis Signaling Pathway

Thiophene derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells and is a hallmark of many effective anticancer agents.

Induction of apoptosis by thiophene derivatives.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

5-Acetylthiophene-2-carboxylic Acid: A Versatile Scaffold for Innovations in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Thiophene Scaffold

5-Acetylthiophene-2-carboxylic acid is a bifunctional organic molecule that has garnered significant attention as a versatile building block in both medicinal chemistry and materials science.[1][2] Its rigid thiophene core, substituted with both an electron-withdrawing acetyl group and a carboxylic acid handle, provides a unique electronic and structural framework for the design of novel functional molecules. The inherent reactivity of these functional groups allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries.[3][4] This guide delves into the core applications of this compound, offering insights into the rationale behind its use and providing detailed experimental protocols for its derivatization and evaluation in key research areas.

Table 1: Physicochemical Properties of this compound [5][6][7]

| Property | Value |

| Molecular Formula | C₇H₆O₃S |

| Molecular Weight | 170.19 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 136-140 °C |

| Solubility | Poorly soluble in water; soluble in organic solvents like dichloromethane, ethanol, and acetone. |

| CAS Number | 4066-41-5 |

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The thiophene ring is considered a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for a phenyl ring, while offering distinct electronic properties and metabolic profiles, makes it an attractive moiety for drug design. This compound, in particular, serves as a key intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1]

Kinase Inhibitors: Targeting Dysregulated Cellular Signaling

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The 2-aminothiophene-3-carboxamide scaffold, readily accessible from this compound derivatives, has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[8] The thiophene core often serves as a hinge-binding motif, interacting with the backbone of the kinase active site, while modifications at the acetyl and carboxylic acid positions allow for the exploration of selectivity and potency against specific kinase targets.[9]

One notable example is the development of inhibitors for Akt (Protein Kinase B), a key node in cell survival pathways.[9] By converting the carboxylic acid of a 5-substituted thiophene-2-carboxylic acid to an amide, researchers have been able to generate potent Akt inhibitors with nanomolar efficacy.[9]

Caption: General workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

This protocol is adapted from the general principles of amide synthesis and the specific requirements for generating potent kinase inhibitors.[9]

Step 1: Activation of the Carboxylic Acid

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Coupling

-

Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).

-

In a separate flask, dissolve the desired amine (e.g., a substituted aminopyrimidine, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

Step 3: Work-up and Purification

-

Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Step 4: Characterization

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Anti-inflammatory Agents: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous human diseases. This compound derivatives have been explored for their potential as anti-inflammatory agents.[1] The core scaffold can be modified to interact with various targets within the inflammatory cascade.

Table 2: Representative Anti-inflammatory Activity of Thiophene Derivatives

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Thiophene Derivative A | COX-2 | 0.5 | [10] |

| Thiophene Derivative B | p38 MAPK | 0.1 | [11] |

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against the cyclooxygenase-2 (COX-2) enzyme.

-

Prepare a stock solution of the test compound in DMSO.

-